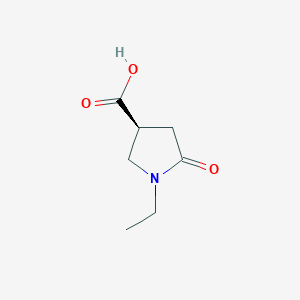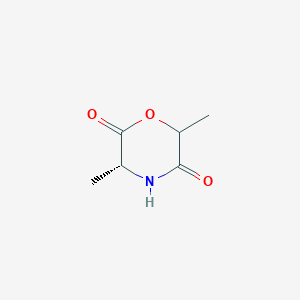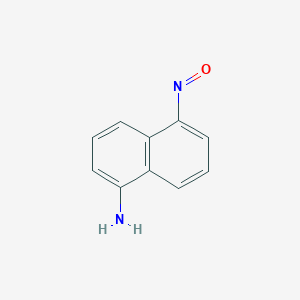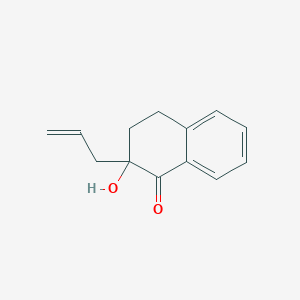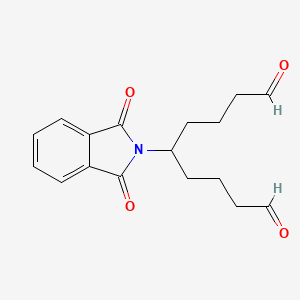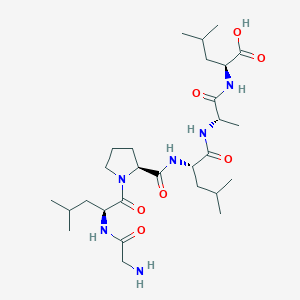
Glycyl-L-leucyl-L-prolyl-L-leucyl-L-alanyl-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyl-L-leucyl-L-prolyl-L-leucyl-L-alanyl-L-leucine is a peptide compound composed of six amino acids: glycine, leucine, proline, leucine, alanine, and leucine. Peptides like this one are often studied for their potential biological activities and therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-leucyl-L-prolyl-L-leucyl-L-alanyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling: The amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting group (usually Fmoc) is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.
化学反応の分析
Types of Reactions
Glycyl-L-leucyl-L-prolyl-L-leucyl-L-alanyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using water or enzymes like proteases.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as methionine or cysteine.
Reduction: Reduction reactions can reverse oxidative modifications or reduce disulfide bonds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, or enzymatic catalysis.
Oxidation: Oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields individual amino acids or smaller peptide fragments.
科学的研究の応用
Glycyl-L-leucyl-L-prolyl-L-leucyl-L-alanyl-L-leucine has various applications in scientific research:
Chemistry: Studying peptide synthesis, structure, and stability.
Biology: Investigating peptide interactions with proteins and cell membranes.
Medicine: Exploring potential therapeutic uses, such as antimicrobial or anticancer activities.
Industry: Developing peptide-based materials or pharmaceuticals.
作用機序
The mechanism of action of Glycyl-L-leucyl-L-prolyl-L-leucyl-L-alanyl-L-leucine depends on its specific biological activity. For instance, if it exhibits antimicrobial properties, it may disrupt bacterial cell membranes or inhibit essential enzymes. The molecular targets and pathways involved would vary accordingly.
類似化合物との比較
Similar Compounds
Glycyl-L-leucyl-L-prolyl-L-leucyl-L-alanyl-L-leucine: Similar peptides with slight variations in amino acid sequence.
Cyclo(glycyl-L-leucyl): A cyclic dipeptide with different structural properties.
Glycyl-L-prolyl-L-glutamate: Another peptide with distinct biological activities.
Uniqueness
This compound is unique due to its specific sequence and potential biological activities. Its combination of amino acids may confer unique structural and functional properties compared to other peptides.
特性
CAS番号 |
257862-17-2 |
|---|---|
分子式 |
C28H50N6O7 |
分子量 |
582.7 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C28H50N6O7/c1-15(2)11-19(25(37)30-18(7)24(36)33-21(28(40)41)13-17(5)6)32-26(38)22-9-8-10-34(22)27(39)20(12-16(3)4)31-23(35)14-29/h15-22H,8-14,29H2,1-7H3,(H,30,37)(H,31,35)(H,32,38)(H,33,36)(H,40,41)/t18-,19-,20-,21-,22-/m0/s1 |
InChIキー |
KQRBTIDIHFHVCZ-YFNVTMOMSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)CN |
正規SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



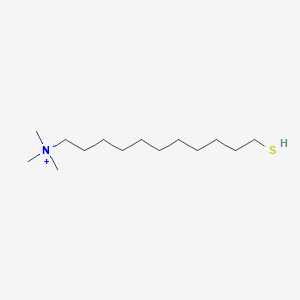

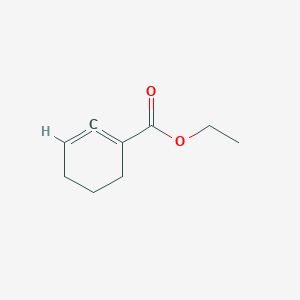
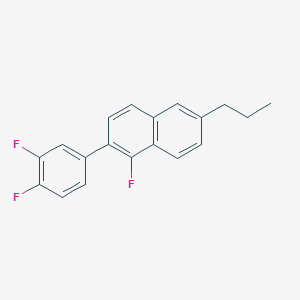
![2-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)hydrazine-1-carboxamide](/img/structure/B14245081.png)
![1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene](/img/structure/B14245088.png)
